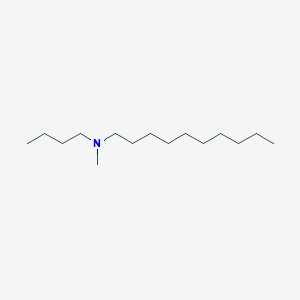

N-Butyl-N-methyldecan-1-amine

CAS No.: 41485-03-4

Cat. No.: VC19621281

Molecular Formula: C15H33N

Molecular Weight: 227.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41485-03-4 |

|---|---|

| Molecular Formula | C15H33N |

| Molecular Weight | 227.43 g/mol |

| IUPAC Name | N-butyl-N-methyldecan-1-amine |

| Standard InChI | InChI=1S/C15H33N/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h4-15H2,1-3H3 |

| Standard InChI Key | YHGZDHBKCXGEIT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCN(C)CCCC |

Introduction

Structural and Physicochemical Properties

N-Butyl-N-methyldecan-1-amine has the molecular formula C₁₅H₃₃N and a molecular weight of 227.429 g/mol . Its exact mass is 227.261 g/mol, with a calculated partition coefficient (LogP) of 4.859, indicating high lipophilicity . The compound’s polar surface area (PSA) is 3.24 Ų, reflecting limited hydrogen-bonding potential due to its tertiary amine structure .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₃N |

| Molecular Weight | 227.429 g/mol |

| Exact Mass | 227.261 g/mol |

| LogP | 4.859 |

| PSA | 3.24 Ų |

| Synonyms | 1-Decanamine, N-butyl-N-methyl |

While experimental data on boiling point, density, and melting point are unavailable in published sources , its lipophilicity suggests solubility in organic solvents and potential membrane permeability in biological systems.

Synthesis and Catalytic Pathways

Although no direct synthetic protocols for N-Butyl-N-methyldecan-1-amine are documented in the reviewed literature, analogous methods for alkylamine synthesis provide plausible routes. For example, n-butylamine (a structurally simpler primary amine) is synthesized via the reaction of n-butanol with ammonia and hydrogen over alumina or transition-metal catalysts (e.g., Cu/Ni/Mg/SBA-15) at 150–220°C and 0.3–0.8 MPa . These processes achieve high conversion rates (>98%) and selectivity (>97%) . Extending this methodology, N-Butyl-N-methyldecan-1-amine could theoretically be synthesized through:

-

Reductive amination: Decanal reacting with methylbutylamine in the presence of hydrogen and a catalyst.

-

Alkylation: Decan-1-amine undergoing sequential alkylation with methyl and butyl halides.

Catalyst systems involving Cu/Ni alloys supported on mesoporous silica (e.g., SBA-15) have demonstrated efficacy in similar reactions, minimizing byproducts like secondary amines .

Industrial and Research Applications

The compound’s potential applications align with trends in surfactant and pharmaceutical chemistry:

-

Surfactants: High LogP values favor use in non-aqueous systems or as emulsifiers.

-

Drug intermediates: As a precursor for quaternary ammonium compounds or lipid nanoparticles.

-

Catalysis: Tertiary amines often serve as ligands or bases in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume